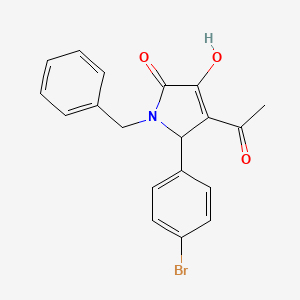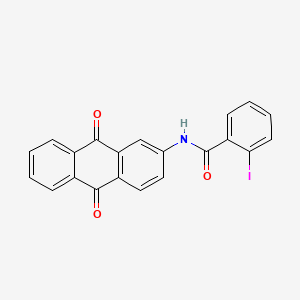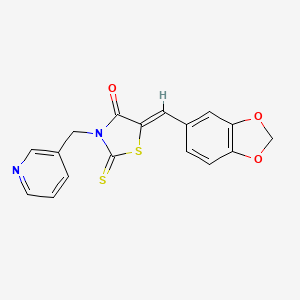![molecular formula C22H20ClNO3 B5085740 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate, also known as CPMA, is a synthetic compound that has shown potential in various scientific research applications. CPMA is a member of the naphthalene family and has a molecular weight of 365.86 g/mol.
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to have various biochemical and physiological effects. In cancer cells, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to induce apoptosis through the activation of caspase enzymes. In inflammation, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In the brain, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its potential as a therapeutic agent in cancer and inflammation. Another advantage is its ability to improve cognitive function in neurological disorders. However, one limitation of 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis and improve its solubility. Additionally, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders.
Synthesemethoden
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multi-step process starting with naphthalene. The first step involves the bromination of naphthalene to produce 1-bromo-2-naphthol. This compound is then reacted with propionyl chloride to produce 1-bromo-2-naphthyl propionate. The final step involves the reaction of 1-bromo-2-naphthyl propionate with 2-chloroaniline to produce 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, 1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-3-20(26)24-22(17-10-6-7-11-18(17)23)21-16-9-5-4-8-15(16)12-13-19(21)27-14(2)25/h4-13,22H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVEZOASOQKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Cl)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)



![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5085748.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5085756.png)